2-Chloro-4-methoxypyridine-5-boronic acid
Overview
Description
2-Chloro-4-methoxypyridine-5-boronic acid is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 4-position. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxypyridine-5-boronic acid can be achieved through various methods. One common approach involves the borylation of the corresponding halopyridine derivative. For example, the reaction of 6-chloro-4-methoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid . The reaction is typically carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxypyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-methoxypyridine-5-boronic acid has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug candidates, particularly those containing pyridine and boronic acid moieties.
Material Science: Used in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules, such as enzymes and receptors.
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine-5-boronic acid can be compared with other similar compounds, such as:
6-Methoxy-3-pyridinylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and applications.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring, leading to different chemical properties and reactivity.
4-Pyridinylboronic acid: Lacks the methoxy and chlorine substituents, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other boronic acids.
Properties
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKMRJYFUEGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674431 | |
Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-20-3 | |
Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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